molecular formula C13H17NO3 B340126 Butyl 2-(acetylamino)benzoate

Butyl 2-(acetylamino)benzoate

Cat. No.: B340126
M. Wt: 235.28 g/mol
InChI Key: PLYLRMGCCAJWFI-UHFFFAOYSA-N
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Description

Butyl 2-(acetylamino)benzoate is an ester derivative of benzoic acid featuring an acetylamino (-NHCOCH₃) substituent at the ortho (2-) position of the aromatic ring and a butyl ester group. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from simpler alkyl benzoates and other substituted derivatives. Its applications span pharmaceuticals, chemical synthesis, and material science, though its stability, bioavailability, and toxicity depend on interactions between its functional groups and environmental or biological systems .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

butyl 2-acetamidobenzoate

InChI

InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-7-5-6-8-12(11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

PLYLRMGCCAJWFI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Butyl Benzoate

Butyl benzoate (C₆H₅COO(CH₂)₃CH₃) lacks the acetylamino group, resulting in distinct differences:

  • Photodegradation Pathways: Under UV/TiO₂ systems, butyl benzoate undergoes hydrolysis and decarboxylation to yield benzoic acid as a primary degradation product. In contrast, Butyl 2-(acetylamino)benzoate generates butyl-o-hydroxybenzoate as a major intermediate due to the protective effect of the acetylamino group against hydroxyl radical attacks .

Positional Isomers: 4-(Acetylamino)benzoate Derivatives

Inosiplex, a pharmaceutical compound containing 4-(acetylamino)benzoate, highlights the importance of substitution patterns. The para (4-) position of the acetylamino group enhances metabolic stability compared to the ortho (2-) isomer, as steric hindrance in the ortho configuration may accelerate enzymatic hydrolysis .

Complex Derivatives: BBC (Butyl 2-({2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl}carbonyl) benzoate)

BBC incorporates a benzimidazole moiety linked via a carbonyl group, significantly altering its biological activity. While this compound is primarily studied for its physicochemical stability, BBC demonstrates apoptosis-inducing properties in DNA damage response studies, likely due to its benzimidazole core interfering with microtubule dynamics .

2-Aminobenzamide Derivatives

Compounds like 2-aminobenzamide share the ortho-amino group but lack esterification.

Key Research Findings

Stability and Degradation

This compound exhibits mixed degradation pathways under UV irradiation:

  • Primary Pathway : Formation of butyl-o-hydroxybenzoate via aromatic ring hydroxylation.
  • Secondary Pathway: Decarboxylation to mono-butyl phthalate, followed by oxidation to p-benzoquinone . This contrasts with butyl benzoate, which degrades predominantly into benzoic acid without forming hydroxylated intermediates.

Data Tables

Table 1. Structural and Functional Comparison

Compound Key Functional Groups Degradation Products Toxicity (LD₅₀, Rodents)
This compound 2-NHCOCH₃, butyl ester Butyl-o-hydroxybenzoate, p-benzoquinone Not reported
Butyl benzoate Butyl ester Benzoic acid >2,000 mg/kg
Inosiplex (4-isomer) 4-NHCOCH₃, inosine complex Stable under physiological pH Low

Q & A

Q. What are the standard synthetic routes for Butyl 2-(acetylamino)benzoate, and how can reaction conditions be optimized for yield improvement?

To optimize synthesis, systematically vary parameters such as catalyst type (e.g., acid/base catalysts), solvent polarity (e.g., DMF vs. THF), temperature (controlled via reflux or microwave-assisted heating), and reaction time. Use factorial design to identify interactions between variables . For yield quantification, employ HPLC or GC-MS with internal standards. Track byproducts via TLC or NMR to refine purification steps (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on the acetylaminobenzoyl moiety and butyl ester signals.
  • FT-IR : Validate functional groups (e.g., ester C=O at ~1740 cm1^{-1}, amide N-H at ~3300 cm1^{-1}).
  • HPLC-MS : Assess purity and detect trace impurities using reverse-phase columns (C18) with UV/vis or MS detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to prevent inhalation. In case of skin contact, wash immediately with soap and water; for spills, neutralize with inert adsorbents (e.g., vermiculite) . Maintain a first-aid kit with eyewash stations and emergency oxygen supplies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in esterification or transesterification reactions?

Use kinetic isotope effects (KIEs) or deuterated analogs to trace proton transfer steps. Monitor intermediate species via in situ FT-IR or Raman spectroscopy. Computational methods (DFT or MD simulations) can model transition states and activation energies, validated against experimental rate constants .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

Apply quantum mechanical tools (e.g., Gaussian, ORCA) to calculate logP (lipophilicity), pKa (acidity), and solubility parameters. Validate predictions with experimental data from shake-flask solubility tests or potentiometric titrations . Use COSMO-RS for solvent compatibility analysis .

Q. How should researchers address contradictions in stability data (e.g., hydrolytic degradation) for this compound?

Replicate studies under controlled conditions (pH, temperature, humidity). Use accelerated stability testing (ICH Q1A guidelines) with LC-MS to identify degradation products. Statistically compare data via ANOVA or t-tests to isolate confounding variables (e.g., trace moisture in solvents) .

Q. What theoretical frameworks guide the integration of this compound into drug delivery or polymer research?

Link to Higuchi’s model for drug release kinetics or Flory-Huggins theory for polymer-solvent interactions. Design experiments to test diffusion coefficients (e.g., Franz cells) or thermal stability (TGA/DSC) .

Q. How can factorial design optimize multi-variable experiments involving this compound (e.g., catalytic hydrogenation)?

Employ a 2k^k factorial design to test variables like pressure (1–5 bar), catalyst loading (0.1–1 mol%), and temperature (25–80°C). Analyze main effects and interactions via response surface methodology (RSM). Validate with center-point replicates to ensure reproducibility .

Q. What statistical methods are recommended for analyzing dose-response or toxicity data in biological assays?

Use nonlinear regression (e.g., four-parameter logistic model) for IC50_{50} determination. Apply Grubbs’ test to remove outliers and report confidence intervals. For cytotoxicity studies, combine ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How can researchers validate the accuracy of analytical methods (e.g., LC-MS) for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (r2^2 > 0.995).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Recovery : Spike-and-recovery tests (85–115% acceptable range).
    Cross-validate with a second orthogonal method (e.g., NMR qNMR) .

Methodological Notes

  • Data Presentation : Include tables summarizing optimization results (e.g., factorial design matrix with response variables) and figures showing spectral validation (e.g., NMR/IR overlays).
  • Theoretical Alignment : Explicitly connect findings to established models (e.g., reaction kinetics, QSAR) to strengthen academic rigor .
  • Ethical Compliance : Adhere to safety guidelines for hazardous waste disposal and avoid referencing non-peer-reviewed sources (e.g., commercial databases) .

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